molecular formula C20H18ClN3O2S B6563390 4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921541-59-5

4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B6563390
CAS No.: 921541-59-5
M. Wt: 399.9 g/mol
InChI Key: HMEYEAHFGZGNBA-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The benzamide group is introduced via an amide bond formation reaction, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Chlorination: The chlorination of the aromatic ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in polar aprotic solvents like DMSO.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide: shares similarities with other benzamide derivatives and thiazole-containing compounds.

    N-(4-chlorophenyl)-2-(3,5-dimethylphenyl)acetamide: Another compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-12-7-13(2)9-16(8-12)22-18(25)10-17-11-27-20(23-17)24-19(26)14-3-5-15(21)6-4-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEYEAHFGZGNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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